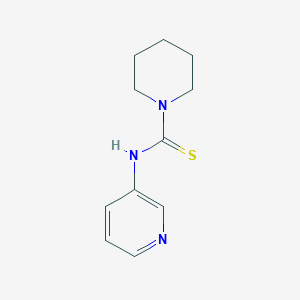

N-3-pyridinyl-1-piperidinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-3-pyridinyl-1-piperidinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NPC belongs to the class of thiosemicarbazones, which are organic compounds that contain the functional group -C(=S)NHNH2. In

科学的研究の応用

Antibacterial Properties and Mechanisms

Research into the application of N-3-pyridinyl-1-piperidinecarbothioamide derivatives has highlighted their significant antibacterial properties. A study revealed that 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides exhibit submicromolar inhibition of bacterial Sfp-PPTase, essential for cell viability and virulence, without affecting the human orthologue. These compounds demonstrated antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus, with minimal cytotoxicity to human cells. Efflux was suggested as a resistance mechanism in Escherichia coli (Foley et al., 2014).

Synthesis and Structural Analysis

Another research direction involves the synthesis and structural analysis of this compound compounds. One study focused on the synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide, detailing its characterization through crystallography and spectroscopic techniques. Computational analyses provided insights into its molecular properties, including vibrational frequencies and potential antibacterial applications against gram-negative and gram-positive bacterial strains (Abu-Melha, 2018).

Potential in HIV-1 Inhibition

Further studies explored the application of thiophene[3,2-d]pyrimidine derivatives, substituted with piperidine, as potent inhibitors of HIV-1 reverse transcriptase. These compounds showed significant antiviral potency against various resistant strains, indicating potential therapeutic applications in treating HIV-1 infections (Kang et al., 2017).

Antitumor and Anticancer Applications

Compounds based on bis-indole derivatives, incorporating pyridine or piperazine moieties, exhibited pronounced antitumor activities. These were validated through screenings that showed higher activity levels in pyridine derivatives compared to piperazine, indicating a successful approach in developing potent anticancer agents (Andreani et al., 2008).

Gastric Mucosal Protection

N-phenyl-2-pyridinecarbothioamides have been identified for their gastric mucosal protectant activity, offering a novel approach to treating ulcers without affecting gastric secretion, showcasing a different therapeutic application of this compound derivatives (Kinney et al., 1990).

特性

IUPAC Name |

N-pyridin-3-ylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c15-11(14-7-2-1-3-8-14)13-10-5-4-6-12-9-10/h4-6,9H,1-3,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFXBVWHXDRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)